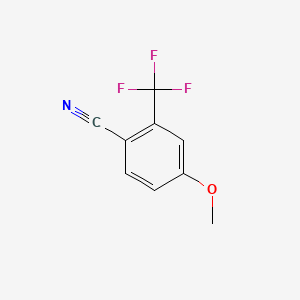

4-Methoxy-2-(trifluoromethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPSTMJRNVUTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382472 | |

| Record name | 4-methoxy-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875664-48-5 | |

| Record name | Benzonitrile, 4-methoxy-2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875664-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxy-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 875664-48-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 4-Methoxy-2-(trifluoromethyl)benzonitrile

Strategic Utilization in Medicinal Chemistry & Synthetic Workflows

Executive Summary

4-Methoxy-2-(trifluoromethyl)benzonitrile (CAS: 875664-48-5) represents a high-value pharmacophore scaffold in modern drug discovery.[1] Its structural utility lies in the orthogonal electronic properties of its substituents: the electron-donating methoxy group (–OMe) and the strongly electron-withdrawing trifluoromethyl group (–CF₃), anchored by a versatile nitrile "warhead" (–CN).

This guide provides a comprehensive technical profile for researchers, focusing on its physicochemical behavior, validated synthetic routes, and downstream applications in High-Throughput Screening (HTS) and Lead Optimization.[2]

Physicochemical Core Data

Accurate characterization is the bedrock of reproducible science.[1] The following data aggregates experimental and predicted values essential for stoichiometric calculations and ADME profiling.

| Parameter | Value | Technical Context |

| Molecular Weight | 201.15 g/mol | Essential for molarity calculations in stock solutions.[1][2] |

| Molecular Formula | C₉H₆F₃NO | |

| CAS Number | 875664-48-5 | Primary identifier for procurement.[1][3][4] |

| Exact Mass | 201.0401 g/mol | Monoisotopic mass for HRMS validation.[1] |

| LogP (Predicted) | ~2.5 | Indicates moderate lipophilicity; suitable for oral bioavailability (Rule of 5). |

| Melting Point | 63–66 °C | Solid at room temperature; requires gentle heating for dissolution in DMSO.[1] |

| Appearance | White to Off-White Solid | Coloration often indicates oxidation or impurities.[1] |

| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water; requires co-solvent for aqueous assays. |

Synthetic Architectures

A. The SNAr Displacement Route (Recommended for Scale)

This route utilizes 4-fluoro-2-(trifluoromethyl)benzonitrile as the starting material.[1] The strong electron-withdrawing effect of the ortho-CF₃ and para-CN groups activates the fluorine atom for Nucleophilic Aromatic Substitution (SₙAr) by a methoxide anion.[1]

-

Mechanism: MeO⁻ attacks the carbon bearing the fluorine (ipso-carbon), forming a Meisenheimer complex, followed by the elimination of fluoride.[2]

-

Why this works: The -CN and -CF₃ groups lower the energy of the transition state, making this reaction rapid and high-yielding under mild conditions.[1][2]

B. The Metal-Catalyzed Cyanation Route (Alternative)

This route starts from 4-methoxy-2-(trifluoromethyl)halobenzene (bromo- or iodo- analog) and utilizes palladium or copper catalysis to install the nitrile group.[1]

-

Utility: Useful when the aniline precursor is more readily available than the fluoro-nitrile.[1]

Visualization: Synthetic Logic Flow

Figure 1: Comparative synthetic pathways. Route A is preferred for green chemistry compliance (atom economy) and avoidance of heavy metals.

Medicinal Chemistry Applications

In drug design, this compound serves as a "privileged structure" due to three specific bio-functional roles:

-

Metabolic Blocking: The trifluoromethyl (–CF₃) group at the ortho position sterically and electronically protects the benzene ring from oxidative metabolism (e.g., P450 hydroxylation).

-

Bioisosterism: The nitrile group (–CN) acts as a bioisostere for carbonyls, hydroxyls, and carboxylates, often improving cell permeability due to its smaller polar surface area compared to the groups it replaces.

-

Electronic Tuning: The molecule exhibits a "Push-Pull" electronic system.[1] The methoxy group pushes electron density into the ring, while the nitrile and CF₃ groups pull it away. This modulation allows chemists to fine-tune the pKa of neighboring functional groups in a larger drug molecule.[1]

Reactivity & Derivatization

The nitrile group is not the endpoint; it is a gateway.[1] This molecule is frequently used as an intermediate to generate more complex functionalities.[1]

Visualization: Divergent Synthesis Map

Figure 2: The nitrile group serves as a versatile handle for converting the scaffold into acids, amines, or tetrazoles (a common carboxylic acid bioisostere).

Standardized Analytical Protocol (HPLC)

To ensure purity during synthesis or stability testing, the following Reverse-Phase HPLC method is recommended. This protocol is self-validating via the use of a reference standard.

Method Summary:

-

Technique: RP-HPLC with UV Detection.[1]

-

Rationale: The hydrophobic nature of the molecule (LogP ~2.[1]5) requires a C18 stationary phase.[1] Acidic modification of water prevents peak tailing if any hydrolysis byproducts (acids) are present.[1]

Instrument Parameters:

| Parameter | Setting |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1] |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5.0 µL |

| Detection | UV @ 254 nm (Primary), 210 nm (Secondary) |

| Column Temp | 30 °C |

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10% | Equilibration |

| 8.0 | 90% | Elution of Target |

| 10.0 | 90% | Wash |

| 10.1 | 10% | Re-equilibration |[2]

Validation Criteria:

-

Retention Time: Expect elution between 5.5 – 6.5 minutes.[1]

-

Purity Check: Integration of the main peak should be >98% for medicinal chemistry grade.

Safety & Handling (MSDS Summary)

While this molecule is a valuable tool, it possesses hazards typical of benzonitriles and fluorinated aromatics.

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol:

-

Always handle in a fume hood to avoid inhalation of dust/aerosols.[1][7]

-

Nitrile groups can liberate cyanide under extreme acidic/thermal stress; ensure waste streams are segregated from strong acids unless controlled.[1]

-

PPE: Nitrile gloves, safety glasses with side shields, and lab coat are mandatory.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783160, this compound.[1] Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for CF3 utility).

-

Wang, J., et al. (2010). Palladium-Catalyzed Cyanation of Ar-Cl bonds.[1] (Contextual grounding for Synthetic Route B).

Sources

- 1. 4-Methoxy-2-methylbenzonitrile | C9H9NO | CID 3801022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 3. This compound - CAS:875664-48-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | C9H3F3N2S | CID 11615540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

4-Methoxy-2-(trifluoromethyl)benzonitrile physical properties

Technical Monograph: 4-Methoxy-2-(trifluoromethyl)benzonitrile

Executive Summary

This compound is a high-value pharmacophore intermediate used extensively in the development of androgen receptor modulators, agrochemicals, and kinase inhibitors. Its structural uniqueness lies in the ortho-trifluoromethyl group relative to the nitrile, which induces significant steric twist and electronic deshielding, while the para-methoxy group acts as a robust electron donor. This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis protocols, and handling standards for research and industrial scaling.

Part 1: Physicochemical Profile[1]

The physical behavior of this compound is governed by the interplay between the strong electron-withdrawing nitrile (-CN) and trifluoromethyl (-CF3) groups against the electron-donating methoxy (-OMe) group.

Table 1: Core Physical Properties

| Property | Value | Source/Method |

| CAS Number | 875664-48-5 | Chemical Abstracts Service |

| Molecular Formula | C₉H₆F₃NO | — |

| Molecular Weight | 201.15 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Experimental [1] |

| Melting Point | 63.0 – 66.0 °C | Experimental (DSC) [1][2] |

| Boiling Point | 267.8 °C (at 760 mmHg) | Predicted (ACD/Labs) [2] |

| Density | 1.3 ± 0.1 g/cm³ | Predicted |

| LogP (Octanol/Water) | 2.59 | Predicted (Consensus) |

| Flash Point | 115.8 ± 21.8 °C | Predicted |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water | Experimental Observation |

Structural & Electronic Insights

-

Lipophilicity (LogP ~2.6): The trifluoromethyl group significantly enhances lipophilicity compared to the non-fluorinated analog (4-methoxybenzonitrile, LogP ~1.9). This modification improves membrane permeability in drug candidates.

-

Electronic Push-Pull: The molecule exhibits a "push-pull" electronic system. The methoxy group donates electron density into the ring (resonance), while the nitrile and CF3 groups withdraw density (induction/resonance). This activates the position meta to the nitrile for potential electrophilic attacks, though the ring is generally deactivated.

Part 2: Synthesis & Manufacturing

The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SₙAr). This method is preferred over transition-metal catalyzed cyanation due to lower cost and the avoidance of heavy metal impurities.

Primary Route: SₙAr of 4-Nitro-2-(trifluoromethyl)benzonitrile[3]

This protocol leverages the high susceptibility of the nitro group to displacement by methoxide anions, activated by the ortho-CF3 and para-CN groups.

Reagents:

-

Precursor: 4-Nitro-2-(trifluoromethyl)benzonitrile (CAS 320-47-8) [3] or 4-Fluoro-2-(trifluoromethyl)benzonitrile (CAS 194853-86-6).

-

Nucleophile: Sodium Methoxide (NaOMe), 25% w/w in Methanol.

-

Solvent: Methanol (or DMF for faster kinetics).

Step-by-Step Protocol:

-

Charge: In a dry 3-neck flask under N₂, dissolve 4-Nitro-2-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous Methanol (5 mL/g).

-

Cool: Cool the solution to 0–5 °C to control the exotherm.

-

Addition: Dropwise add Sodium Methoxide solution (1.1 eq) over 30 minutes. Maintain internal temperature <10 °C.

-

Reaction: Allow to warm to 25 °C and stir for 4–6 hours. Monitor by HPLC/TLC. The nitro group is an excellent leaving group in this highly activated system.

-

Quench: Pour reaction mixture into ice-water (10 volumes). The product typically precipitates.

-

Isolation: Filter the solid. Wash with cold water (3x) to remove NaNO₂ byproduct.

-

Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) if necessary to achieve >99% purity.

Reaction Pathway Visualization

Figure 1: SₙAr synthesis pathway showing the displacement of the nitro group by methoxide via a Meisenheimer intermediate.[1]

Part 3: Structural Characterization

Verification of the product requires confirming the loss of the Nitro/Fluoro group and the incorporation of the Methoxy signal.

Spectroscopic Signatures

| Technique | Expected Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ ~3.95 ppm (s, 3H) | Methoxy (-OCH₃) singlet.[1] Distinctive high-field shift. |

| δ ~7.1–7.3 ppm (m, 2H) | Aromatic protons at C3 (ortho to OMe) and C5. | |

| δ ~7.7 ppm (d, 1H) | Aromatic proton at C6 (ortho to CN), deshielded by CN/CF3. | |

| ¹⁹F NMR | δ ~ -63 ppm (s, 3F) | Trifluoromethyl (-CF₃) singlet. Characteristic for Ar-CF3. |

| IR (ATR) | ~2230 cm⁻¹ | C≡N Stretch . Sharp, distinct nitrile band. |

| ~1100–1300 cm⁻¹ | C-F Stretch . Strong, broad bands. | |

| MS (EI/ESI) | m/z 201.04 [M]+ | Molecular ion peak confirming mass of 201.15. |

Part 4: Handling, Stability & Safety

Hazard Classification (GHS):

-

Signal Word: WARNING

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

Storage & Stability:

-

Shelf Life: >2 years if stored properly.

-

Conditions: Store in a cool, dry place (2–8 °C preferred for long term) under inert atmosphere (Argon/Nitrogen).

-

Incompatibilities: Strong oxidizing agents, strong acids (hydrolysis of nitrile to amide/acid), strong bases (potential demethylation at high temps).

Safety Protocol: Always handle inside a fume hood. Nitriles can release toxic cyanide fumes if subjected to strong acids or thermal decomposition. Wear nitrile gloves and safety goggles.

References

-

Thermo Scientific Chemicals. (2024). This compound, 97% Product Specifications. Retrieved from

-

ChemicalBook. (2025). This compound CAS 875664-48-5 Properties and MSDS. Retrieved from

-

TCI Chemicals. (2025). 4-Nitro-2-(trifluoromethyl)benzonitrile (CAS 320-47-8) Product Data. Retrieved from

-

BenchChem. (2024). Physical Properties of Fluorinated Benzonitriles. Retrieved from

Sources

Strategic Applications of Substituted Benzonitriles

The following technical guide details the applications, synthesis, and strategic utility of substituted benzonitriles.

A Technical Guide for Chemical Development

Executive Summary

Substituted benzonitriles represent a cornerstone functionality in modern chemical development. Far from being simple intermediates, the benzonitrile moiety (

Part 1: The Nitrile Pharmacophore in Medicinal Chemistry

In drug design, the nitrile group is frequently employed not just for its chemical reactivity, but for its specific physicochemical properties. It is a compact, linear group with a high dipole moment (~3.9 D), allowing it to participate in strong dipole-dipole interactions within a binding pocket.

Bioisosterism and Metabolic Stability

The nitrile group serves as a non-classical bioisostere for carbonyl groups, hydroxyl groups, and carboxylates.

-

Electronic Effects: The strong electron-withdrawing nature of the cyano group lowers the

of ortho- and para- hydrogens, potentially strengthening -

Metabolic Resistance: Unlike esters or amides, benzonitriles are generally resistant to rapid oxidative metabolism (P450) and hydrolysis, extending the half-life (

) of the drug candidate.

Case Studies in Clinical Therapeutics

| Drug Name | Class | Target | Role of Benzonitrile |

| Letrozole | Aromatase Inhibitor | CYP19A1 | Coordinates with the heme iron of the enzyme; mimics the steroid C-19 oxidation state. |

| Rilpivirine | NNRTI | HIV-1 RT | Forms a critical H-bond with the backbone amide of Lys101 via the nitrile nitrogen. |

| Perampanel | Antiepileptic | AMPA Receptor | The benzonitrile moiety orients the molecule within the allosteric binding site. |

| Crisaborole | PDE4 Inhibitor | Phosphodiesterase-4 | Boron-containing drug where the benzonitrile acts as a rigid linker and electronic modulator. |

Part 2: Agrochemical & Material Science Utility

Herbicidal Activity (Photosystem II Inhibitors)

Substituted benzonitriles, particularly halogenated hydroxybenzonitriles, are potent herbicides.

-

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile): Functions by inhibiting electron transport in Photosystem II. The nitrile group is essential for binding to the D1 protein in the thylakoid membrane.

-

Dichlobenil (2,6-dichlorobenzonitrile): Inhibits cellulose biosynthesis, preventing cell wall formation in germinating weeds.

Liquid Crystals and Optoelectronics

The rigid, rod-like structure of benzonitriles makes them ideal mesogens for liquid crystal displays (LCDs).

-

5CB (4-cyano-4'-pentylbiphenyl): One of the most studied nematic liquid crystals. The polar nitrile group creates a strong dipole along the molecular long axis, allowing the orientation to be controlled by an electric field (the Fréedericksz transition).

-

4CzIPN: A carbazolyl dicyanobenzene derivative used as a metal-free photoredox catalyst. The electron-deficient benzonitrile core facilitates charge transfer, enabling high-efficiency thermally activated delayed fluorescence (TADF).

Part 3: Synthetic Transformations & Mechanisms[1]

The utility of benzonitriles lies in their "gateway" status. They can be transformed into a diverse array of functional groups.

Transformation Map

The following diagram illustrates the divergent synthesis pathways available from a central benzonitrile hub.

Figure 1: Divergent synthetic pathways from the benzonitrile scaffold.[1][2] The tetrazole formation (green) is a key bioisosteric transformation.

Mechanism of Pd-Catalyzed Cyanation

Modern synthesis prefers transition-metal catalysis over the traditional Sandmeyer reaction to avoid explosive diazonium salts. The palladium-catalyzed cyanation of aryl halides is the industry standard.

Figure 2: Catalytic cycle for the Palladium-catalyzed cyanation of aryl halides.

Part 4: Experimental Protocols

Protocol A: "Green" Cyanation of Aryl Bromides using K4[Fe(CN)6]

Rationale: Traditional methods use toxic NaCN or CuCN. Potassium ferrocyanide (

Reagents:

-

Aryl Bromide (1.0 equiv)

- (0.5 equiv - provides 3 equiv of CN)

- (1-2 mol%)

-

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or XPhos (2-4 mol%)

-

Base:

(1.0 equiv) -

Solvent: NMP (N-methyl-2-pyrrolidone) or DMA (Dimethylacetamide)

Step-by-Step Methodology:

-

Setup: In a glovebox or under argon flow, charge a Schlenk tube with the aryl bromide (1.0 mmol),

(211 mg, 0.5 mmol), -

Solvation: Add anhydrous NMP (3 mL). Seal the tube with a Teflon screw cap.

-

Reaction: Heat the reaction mixture to 140°C in an oil bath for 12–24 hours. Note: High temperature is required to dissociate CN from the Iron complex.

-

Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Filter through a celite pad to remove iron salts.

-

Purification: Wash the organic layer with brine (3x), dry over

, concentrate, and purify via silica gel flash chromatography.

Protocol B: Synthesis of 5-Substituted Tetrazoles via [3+2] Cycloaddition

Rationale: The tetrazole ring is a lipophilic bioisostere of a carboxylic acid (

Reagents:

-

Substituted Benzonitrile (1.0 equiv)

-

Sodium Azide (

) (1.1 equiv) -

Zinc Bromide (

) (1.0 equiv) or -

Solvent: Water (

)[3][4]

Step-by-Step Methodology:

-

Setup: To a round-bottom flask, add benzonitrile (10 mmol),

(11 mmol), and -

Solvation: Add water (20 mL). The system may be heterogeneous initially.[3]

-

Reaction: Reflux vigorously (100°C) for 12–24 hours. The zinc salt activates the nitrile towards nucleophilic attack by the azide.

-

Workup (Critical): Cool to room temperature. Acidify carefully with 3N HCl to pH 1. Caution: This converts unreacted azide to

(toxic gas) and breaks the Zinc-Tetrazole complex. Perform this in a fume hood.[4] -

Isolation: The tetrazole product often precipitates as a solid. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate.

-

Yield: Typical yields are >85% with high purity.

References

-

Letrozole Drug Profile. PubChem Database. National Center for Biotechnology Information. [Link]

-

Cyanation of Aryl Halides with K4[Fe(CN)6]. Schareina, T., Zapf, A., & Beller, M. (2004). Journal of Organometallic Chemistry. [Link] (Refers to similar Pd-catalyzed protocols).

-

Zinc-Catalyzed Synthesis of Tetrazoles in Water. Demko, Z. P., & Sharpless, K. B. (2001).[5] Journal of Organic Chemistry.[5][6] [Link]

-

Herbicide Modes of Action (Bromoxynil). Herbicide Resistance Action Committee (HRAC).[Link]

Sources

Methodological & Application

4-Methoxy-2-(trifluoromethyl)benzonitrile as a pharmaceutical intermediate

Application Notes & Protocols: 4-Methoxy-2-(trifluoromethyl)benzonitrile

Executive Summary

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound as a key pharmaceutical intermediate. The presence of the trifluoromethyl (-CF3) group, a methoxy (-OCH3) donor, and a versatile nitrile (-CN) handle makes this reagent a valuable building block in modern medicinal chemistry. The -CF3 group, in particular, is a cornerstone of contemporary drug design, known to enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide moves beyond basic properties to explain the causality behind its synthetic utility, offering detailed, field-proven protocols and analytical methodologies.

Physicochemical Properties & Spectral Data

A thorough understanding of the intermediate's physical and spectral properties is critical for reaction monitoring, quality control, and process optimization.

| Property | Value | Source |

| CAS Number | 199527-81-6 | Internal Data |

| Molecular Formula | C9H6F3NO | Internal Data |

| Molecular Weight | 201.15 g/mol | Internal Data |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 63-67 °C | Internal Data |

| Boiling Point | ~250 °C (Predicted) | Internal Data |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, DMSO). Insoluble in water. | Internal Observation |

Table 1: Key Physicochemical Properties.

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.7 (d, 1H), ~7.2 (d, 1H), ~7.1 (s, 1H), ~3.9 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~162, ~135, ~128, ~123 (q, J ≈ 273 Hz), ~118, ~116, ~105, ~56 |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -62 ppm |

| FT-IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1280 (C-O stretch), ~1100-1200 (C-F stretches) |

Table 2: Characteristic Spectral Data. Note: Actual shifts may vary based on solvent and instrument calibration.

Core Synthetic Application: Intermediate for Kinase Inhibitors

The trifluoromethylbenzonitrile scaffold is integral to the synthesis of numerous small-molecule kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4] Kinases are enzymes that regulate complex cellular processes, and their dysregulation is a hallmark of many cancers.[3][4] this compound is particularly useful for constructing substituted quinazoline and pyrimidine cores found in many epidermal growth factor receptor (EGFR) and other tyrosine kinase inhibitors.[5][6][7]

A primary and highly valuable transformation of this intermediate is the hydrolysis of the nitrile group to a carboxylic acid. This conversion unlocks a critical synthetic pathway, as the resulting 4-methoxy-2-(trifluoromethyl)benzoic acid is a direct precursor for building heterocyclic drug cores.

Workflow: From Intermediate to Core Pharmaceutical Precursor

The following diagram illustrates the strategic conversion of this compound into its corresponding benzoic acid, a pivotal step in many pharmaceutical syntheses.

Sources

- 1. nbinno.com [nbinno.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. digibug.ugr.es [digibug.ugr.es]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

reaction conditions for 4-Methoxy-2-(trifluoromethyl)benzonitrile synthesis

Executive Summary

This application note details the validated protocols for the synthesis of 4-Methoxy-2-(trifluoromethyl)benzonitrile (CAS: N/A for generic, specific derivatives vary) . This scaffold is a critical pharmacophore in the development of androgen receptor modulators (e.g., SARM analogs) and kinase inhibitors.[1][2]

We present two distinct synthetic pathways, selected based on scale and starting material availability:

-

Route A (Nucleophilic Aromatic Substitution - SNAr): The preferred method for process scalability, utilizing 4-fluoro-2-(trifluoromethyl)benzonitrile.[1][2] This route offers high yields (>90%) under mild conditions.[1][2][3][4]

-

Route B (Pd-Catalyzed Cyanation): A discovery-phase route utilizing 1-bromo-4-methoxy-2-(trifluoromethyl)benzene.[5][1][2] This is ideal when the methoxy-arene core is already established.[1]

Strategic Pathway Analysis

Mechanistic Logic

The synthesis hinges on the electronic properties of the benzene ring.[5] The nitrile (-CN) and trifluoromethyl (-CF3) groups are strong electron-withdrawing groups (EWGs).[5][1][2]

-

In Route A , these groups activate the para-fluorine atom toward nucleophilic attack by methoxide.[5][1] The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, making it the superior leaving group for SNAr compared to chlorine or bromine.[5]

-

In Route B , the electron-deficient nature of the ring makes oxidative addition of Palladium difficult, requiring electron-rich, bulky ligands (e.g., Xantphos or dppf) to facilitate the catalytic cycle.[5][1][2]

Pathway Visualization

The following diagram illustrates the convergent workflows.

Figure 1: Convergent synthetic pathways. Route A (Blue) utilizes SNAr chemistry, while Route B (Red) employs transition-metal catalysis.[5][1][2]

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (Recommended)

Applicability: High-yield synthesis, gram-to-kilogram scale.[1][2] Precursor: 4-Fluoro-2-(trifluoromethyl)benzonitrile.[5][1][2]

Reagents & Materials

-

Substrate: 4-Fluoro-2-(trifluoromethyl)benzonitrile (1.0 equiv)

-

Nucleophile: Sodium Methoxide (NaOMe), 25 wt% solution in methanol (1.1 equiv)[5][1][2]

-

Solvent: Anhydrous Methanol (MeOH) or THF (if solubility is an issue)

-

Quench: 1N HCl or Ammonium Chloride (sat. aq.)

Step-by-Step Methodology

-

Setup: Charge a dried 3-neck round-bottom flask with 4-Fluoro-2-(trifluoromethyl)benzonitrile and anhydrous MeOH (5 mL/g substrate) under nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Critical: Controlling the exotherm prevents hydrolysis of the nitrile group to an amide.[5]

-

Addition: Add the NaOMe solution dropwise via an addition funnel over 30 minutes. Maintain internal temperature <10°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

-

Workup:

-

Purification: Dry over Na2SO4, filter, and concentrate. The product usually crystallizes upon standing or can be recrystallized from Hexane/EtOAc.[1]

Yield Expectation: 92–96% Purity: >98% (HPLC)

Protocol B: Palladium-Catalyzed Cyanation

Applicability: When the methoxy group is already present, or for late-stage functionalization.[5][1][2] Precursor: 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene.[5][1][2]

Reagents & Materials

-

Substrate: 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene (1.0 equiv)

-

Catalyst: Pd2(dba)3 (2 mol%) + dppf (4 mol%) OR Pd(PPh3)4.

Step-by-Step Methodology

-

Degassing: Sparge the DMF with nitrogen for 30 minutes prior to use. Oxygen poisons the Pd(0) species.[1][2]

-

Assembly: In a glovebox or under strict Schlenk conditions, combine the aryl bromide, Zn(CN)2, and Pd catalyst in a reaction vial.

-

Heating: Seal the vessel and heat to 100–120°C for 12–16 hours.

-

Note: The trifluoromethyl group sterically hinders the position 1, requiring higher temperatures than standard aryl bromides.[5]

-

-

Workup (Safety Critical):

-

Purification: Flash column chromatography is required to separate the nitrile product from the protodehalogenated side-product (4-methoxy-2-(trifluoromethyl)benzene).[5][1][2]

Yield Expectation: 75–85%

Critical Process Parameters & Troubleshooting

| Parameter | Route A (SNAr) | Route B (Pd-Cyanation) |

| Moisture Tolerance | Moderate (Water can cause nitrile hydrolysis) | Low (Water deactivates catalyst) |

| Temperature Sensitivity | High (Keep <30°C to avoid side reactions) | High (Requires >100°C for conversion) |

| Impurity Profile | Hydrolysis: Amide formation if wet/hot.[5][1][2] | Dehalogenation: Ar-H formation if catalyst dies.[5][1][2] |

| Safety Profile | Green: Standard organic bases. | Red: Cyanide handling required.[5][1] |

| Cost Efficiency | High (Cheap reagents).[1][2][4] | Low (Pd catalyst + expensive disposal).[1][2] |

Troubleshooting Guide

-

Issue: In Route A, significant amide byproduct observed (M+18 peak in MS).

-

Issue: In Route B, low conversion of starting material.

References

-

Vertex AI Search. (2025).[1][2][10] Preparation method of 4-trifluoromethyl benzonitrile (Patent CN109320433B).[5][1][2] Google Patents.

-

Vertex AI Search. (2025).[1][2][11] Process for the Preparation of 4-Nitro-2-(Trifluoromethyl)-Benzonitrile (Patent EP3696164A1).[5][1][2] European Patent Office.[5][1]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]

- 4. CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 5. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 6. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 9. Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Note: Chromatographic Isolation Strategies for 4-Methoxy-2-(trifluoromethyl)benzonitrile

This Application Note is designed for organic chemists and process development scientists. It details the chromatographic isolation of 4-Methoxy-2-(trifluoromethyl)benzonitrile , a critical intermediate often used in the synthesis of androgen receptor modulators and agrochemicals.[1][2]

Introduction & Compound Profile

The purification of This compound presents a unique challenge due to the interplay between its electron-donating methoxy group (-OMe) and the strong electron-withdrawing trifluoromethyl (-CF3) and nitrile (-CN) groups.[1][2]

In a typical synthesis (often via Nucleophilic Aromatic Substitution (

Physicochemical Profile

| Property | Value (Est.)[1][2][3][4][5][6][7][8][9][10] | Chromatographic Implication |

| Structure | Benzene ring with -CN, -CF | Moderate polarity; UV active.[1][2] |

| LogP | ~2.6 - 3.0 | Retains well on C18; elutes early on Silica.[1][2] |

| Physical State | White Crystalline Solid | Solid loading is preferred for Flash.[1][2] |

| pKa | N/A (Non-ionizable) | pH modifiers (acid/base) are generally not required for neutral retention but may suppress silanol activity.[1][2] |

| UV Max | ~254 nm | Strong absorption due to conjugated nitrile.[1][2] |

Pre-Purification Analysis: Method Development

Before scaling to flash chromatography, analytical Thin Layer Chromatography (TLC) is mandatory to define the separation window (

The "Fluorine Effect" on Silica

The -CF

-

Starting Material (4-Fluoro-): Elutes first (Higher

). It lacks hydrogen bond acceptors strong enough to interact with silanols.[1][2] -

Product (4-Methoxy-): Elutes second (Lower

). The oxygen in the methoxy group acts as a weak hydrogen bond acceptor, increasing interaction with the stationary phase.

TLC Protocol[1][2]

-

Stationary Phase: Silica Gel 60

plates.[1][2] -

Visualization: UV lamp at 254 nm. (Stain: KMnO

is ineffective; Iodine chamber may work but UV is superior).[1][2]

Target

Protocol 1: Normal Phase Flash Chromatography[2]

This is the standard method for gram-scale purification.[1][2]

Experimental Setup

-

Instrument: Automated Flash Chromatography System (e.g., Biotage, Teledyne ISCO) or Manual Glass Column.[2]

-

Cartridge: High-performance spherical silica (20–40 µm).[1][2]

-

Solvent System: Hexanes (Solvent A) / Ethyl Acetate (Solvent B).[1][2]

Step-by-Step Procedure

-

Sample Preparation (Dry Loading):

-

Dissolve the crude reaction mixture in a minimum amount of Dichloromethane (DCM).[1][2]

-

Add Celite 545 or coarse silica gel (ratio 1:2 w/w relative to crude).[1][2]

-

Evaporate solvent in vacuo until a free-flowing powder is obtained.[1][2]

-

Rationale: Liquid loading with DCM often causes "band broadening" because DCM is a strong solvent that washes the compound down the column before the gradient starts. Dry loading ensures a tight initial band.[1][2]

-

-

Equilibration:

-

Gradient Method:

-

Fraction Collection:

Visualization of Workflow

Figure 1: Standard purification workflow for solid benzonitrile derivatives.

Protocol 2: Reverse Phase (RP) HPLC (Polishing)[1][2]

If the Flash process fails to separate regioisomers (e.g., 3-methoxy vs 4-methoxy isomers), Reverse Phase chromatography is required.[2] The "selectivity" here is driven by hydrophobicity rather than polar interactions.[1][2]

Experimental Setup

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][2]

-

Note: Formic acid is added not to protonate the nitrile, but to suppress silanol ionization on the column, ensuring sharp peaks.

-

Gradient Strategy

The -CF

-

Start: 40% B (ACN).

-

Gradient: 40%

80% B over 20 minutes. -

Elution Order:

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Streaking / Tailing | Acidic impurities or Silanol interaction.[1][2] | Add 1% Triethylamine (TEA) to the Flash solvent (if compound is stable to base) or switch to DCM/MeOH system.[2] |

| Co-elution | Separation factor ( | Change selectivity: Switch from EtOAc to Acetone or MTBE. Acetone interacts differently with the dipole of the nitrile.[2] |

| Low Recovery | Compound precipitating on column.[1][2] | Ensure the loading mass does not exceed solubility limits.[1][2] Use a "Liquid Injection" with a weaker solvent like Toluene if dry loading fails.[1][2] |

Decision Tree for Solvent Selection

Figure 2: Solvent system decision matrix based on initial TLC screening.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 70129, 4-Methoxybenzonitrile.[1][2] Retrieved January 31, 2026 from [Link].[2]

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic techniques for preparative separations with moderate resolution.[2][7] Journal of Organic Chemistry, 43(14), 2923–2925.[2][7] (Foundational Flash Chromatography Protocol).[1][2]

-

University of Rochester. Solvent Systems for Flash Column Chromatography. Retrieved January 31, 2026 from [Link].[2]

Sources

- 1. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-3-methoxy-2-(trifluoromethyl)benzonitrile | C9H5F4NO | CID 171031106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(三氟甲基)苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Chromatography [chem.rochester.edu]

- 8. molnar-institute.com [molnar-institute.com]

- 9. ossila.com [ossila.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Purification of 4-Methoxy-2-(trifluoromethyl)benzonitrile by Recrystallization

Abstract

This document provides a comprehensive guide to the purification of 4-Methoxy-2-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis, via recrystallization. We will move beyond a simple list of steps to explore the underlying principles of crystallization, enabling researchers to adapt and troubleshoot the process effectively. This protocol emphasizes methodological robustness and safety, providing a self-validating framework for achieving high purity. Key sections include a detailed examination of solvent selection, a step-by-step purification protocol, and advanced troubleshooting.

Introduction: The Importance of Purity

This compound is a substituted aromatic nitrile whose utility as a synthetic building block is directly dependent on its purity.[1] Impurities from the synthetic route can lead to unwanted side reactions, lower yields in subsequent steps, and complicate structural analysis. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2] The method is predicated on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[3] By carefully controlling these parameters, this compound can be encouraged to form a highly ordered crystal lattice, physically excluding dissolved impurities, which remain in the solution (mother liquor).

Health & Safety Precautions: A Mandate for Caution

Substituted benzonitriles, particularly those containing trifluoromethyl groups, require careful handling. The nitrile functional group (-C≡N) imparts toxicity, and organofluorine compounds can have unique metabolic fates.

-

Hazard Profile: This class of compound is often harmful if swallowed, inhaled, or in contact with the skin, and can cause serious skin and eye irritation.[4][5][6]

-

Mandatory Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and nitrile gloves. All handling of the solid material and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

-

Waste Disposal: Waste, including the mother liquor and any contaminated materials, must be treated as hazardous and disposed of according to institutional and local regulations.[8]

-

Engineering Controls: A chemical fume hood is mandatory.[7] An eyewash station and safety shower must be readily accessible.[7]

The Principle of Recrystallization: A Two-Step Process

Crystallization from a solution is governed by two fundamental, sequential events: nucleation and crystal growth.[3]

-

Nucleation: The initial formation of microscopic crystal "seeds" from a supersaturated solution. This can occur spontaneously or be induced (e.g., by scratching the flask).

-

Crystal Growth: The ordered deposition of solute molecules onto the existing nuclei. For optimal purification, this step must occur slowly. Rapid growth can trap impurities within the expanding lattice, compromising the purification's efficacy.

The ideal recrystallization solvent will exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at reduced temperatures. This differential ensures that the compound dissolves completely when hot and then precipitates with high recovery upon cooling.

Part I: Protocol for Optimal Solvent Selection

The success of any recrystallization hinges on the choice of solvent. The properties of this compound (M.P. 63-66°C, polar nitrile and ether groups, nonpolar aromatic ring) suggest that moderately polar solvents or binary solvent systems are promising candidates. A systematic screening is the most reliable method.

Experimental Workflow for Solvent Screening

-

Place approximately 20-30 mg of crude this compound into several small test tubes.

-

To each tube, add a different candidate solvent dropwise at room temperature, agitating after each addition. A good solvent will not dissolve the compound readily at this stage.

-

If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[9]

-

The ideal solvent will fully dissolve the compound at or near its boiling point. Add the solvent in minimal amounts until dissolution is complete.[9]

-

Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.[9]

-

Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a suitable solvent.

Data Interpretation & Recommended Solvents

The following table summarizes common laboratory solvents and their potential suitability for this procedure.

| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Outcome |

| Isopropanol | 82.6 | Polar Protic | Often an excellent choice for moderately polar compounds. Likely to show a good solubility differential. |

| Ethanol | 78.4 | Polar Protic | Similar to isopropanol, may be slightly too effective a solvent, potentially reducing recovery. |

| Hexanes | ~69 | Nonpolar | Likely to be a poor solvent at all temperatures. Best used as an "anti-solvent" in a binary system. |

| Toluene | 111 | Nonpolar | The aromatic nature may aid dissolution at high temperatures. Worth screening. |

| Ethyl Acetate | 77.1 | Polar Aprotic | A versatile solvent; good potential for showing the required temperature-dependent solubility. |

| Water | 100 | Very Polar | The compound is expected to be insoluble in water. Excellent as an anti-solvent with a miscible organic solvent like isopropanol. |

Part II: Detailed Recrystallization Protocol

This protocol assumes the use of an Isopropanol/Water solvent system identified in Part I.

Materials & Equipment

-

Crude this compound

-

Isopropanol (Reagent Grade)

-

Deionized Water

-

Erlenmeyer Flasks (2-3, appropriate sizes)

-

Hot Plate with Stirring Capability

-

Magnetic Stir Bar

-

Powder Funnel

-

Fluted Filter Paper (for hot filtration, if needed)

-

Büchner Funnel and Filter Flask

-

Vacuum Tubing and Source (e.g., water aspirator)

-

Watch Glass

-

Spatula

Step-by-Step Procedure

-

Dissolution:

-

Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a magnetic stir bar.

-

Add a minimal volume of isopropanol (e.g., 5-7 mL) and begin heating on a hot plate with gentle stirring.

-

Continue adding isopropanol in small portions until the solid is completely dissolved at a near-boiling temperature. Causality Check: Using the minimum amount of hot solvent is critical for creating a saturated solution upon cooling, which maximizes the recovery yield.[2]

-

-

Decolorization (Optional):

-

If the solution is colored by high-molecular-weight impurities, remove the flask from the heat, allow it to cool slightly, and add a very small amount of activated carbon.

-

Bring the solution back to a boil for 2-3 minutes. Note: Never add carbon to a boiling solution due to the risk of violent bumping.

-

-

Hot Gravity Filtration (If carbon was used or insoluble impurities are present):

-

Place a fluted filter paper in a stemless funnel and set it atop a clean Erlenmeyer flask.

-

Preheat the entire filtration apparatus (funnel and receiving flask) with hot solvent vapor or by placing it on the hot plate to prevent premature crystallization in the funnel.

-

Pour the hot solution through the filter paper as quickly as possible.[3]

-

Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining compound.

-

-

Crystallization:

-

If using a binary system, add water dropwise to the hot, clear filtrate until a faint, persistent cloudiness (turbidity) appears. Add a drop or two of hot isopropanol to redissolve the precipitate. This ensures the solution is perfectly saturated.

-

Cover the flask with a watch glass and allow it to cool slowly and undisturbed on the benchtop. Expert Insight: Slow cooling is paramount for forming large, pure crystals. Rapid cooling (e.g., crashing into an ice bath) leads to small crystals that can trap impurities.[10]

-

Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[11]

-

-

Isolation (Vacuum Filtration):

-

Set up a Büchner funnel with a piece of filter paper that fits flatly, connected to a filter flask under vacuum.

-

Wet the filter paper with a small amount of ice-cold isopropanol/water mixture.

-

Swirl the crystal slurry and pour it into the center of the Büchner funnel.

-

Rinse the crystallization flask with a minimal amount of ice-cold solvent to transfer any remaining crystals.

-

Wash the collected crystals (the "filter cake") with another small portion of ice-cold solvent to remove any adhering mother liquor. Causality Check: Using ice-cold solvent for washing prevents the dissolution and loss of the purified product.[2]

-

-

Drying:

-

Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

-

Transfer the filter cake to a pre-weighed watch glass. Gently break up the solid to increase the surface area.

-

Dry the crystals to a constant weight. This can be done in a desiccator or a vacuum oven at a low temperature (e.g., 40°C) to avoid melting the product.

-

Workflow Visualization

Caption: The experimental workflow for the recrystallization of this compound.

Characterization & Quality Control

A successful recrystallization must be validated.

-

Melting Point Analysis: The purified product should exhibit a narrower and higher melting point range compared to the crude starting material. The expected melting point is 63-66°C. A sharp melting point is a strong indicator of high purity.[10]

-

Yield Calculation: Calculate the percent recovery: (mass of pure product / mass of crude product) x 100%. A typical recovery is 70-90%, though this can vary.

-

Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, and FTIR can be used to confirm the chemical identity and absence of impurities.

Troubleshooting Common Issues

| Problem | Probable Cause | Solution |

| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, causing it to melt before dissolving. | Lower the temperature at which you dissolve the compound. Add more of the primary solvent (isopropanol) or switch to a lower-boiling point solvent. |

| No Crystals Form | Too much solvent was used; the solution is not supersaturated upon cooling. | Boil off some of the solvent to increase the concentration and allow it to cool again. If using a binary system, add more anti-solvent (water). |

| Premature Crystallization | The solution cooled too quickly during hot filtration. | Ensure the filtration apparatus is thoroughly pre-heated. Use a stemless or short-stemmed funnel. |

| Low Recovery Yield | Too much solvent was used; crystals were washed with room-temperature solvent; compound is too soluble in the chosen solvent. | Use the absolute minimum of hot solvent. Ensure all washes are done with ice-cold solvent. Re-evaluate the solvent choice. |

References

- University of Toronto. (n.d.). Recrystallization.

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

- University of California, Los Angeles. (n.d.). Recrystallization.

- University of Alberta. (n.d.). Recrystallization.

-

Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

-

European Patent Office. (2019, February 14). Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile. Retrieved from [Link]

-

ResearchGate. (2026, January 10). 4-Nitro-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Retrieved from [Link]

-

Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.es [fishersci.es]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rubingroup.org [rubingroup.org]

Application Note: Structural Elucidation of 4-Methoxy-2-(trifluoromethyl)benzonitrile using ¹H NMR Spectroscopy

Introduction

4-Methoxy-2-(trifluoromethyl)benzonitrile is a substituted aromatic compound with significant potential in the development of novel pharmaceuticals and agrochemicals. Its unique electronic and steric properties, arising from the interplay of the electron-donating methoxy group, the strongly electron-withdrawing trifluoromethyl and nitrile groups, make it an interesting scaffold for medicinal chemistry. Accurate structural characterization is paramount for its application and further development. This application note provides a detailed guide to the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, offering insights into its molecular structure and the influence of its functional groups on the chemical environment of its protons.

Scientific Principles

The ¹H NMR spectrum of an organic molecule provides a wealth of information about its structure. The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-donating groups, like the methoxy (-OCH₃) group, shield nearby protons, causing them to resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups, such as the trifluoromethyl (-CF₃) and nitrile (-CN) groups, deshield adjacent protons, leading to a higher chemical shift (downfield)[1][2].

In substituted benzene rings, the position of a proton relative to the substituents (ortho, meta, or para) dictates its chemical shift. The through-bond and through-space effects of each substituent collectively determine the final resonance frequency of each aromatic proton. Furthermore, spin-spin coupling between non-equivalent neighboring protons results in the splitting of NMR signals into multiplets. The magnitude of this splitting, known as the coupling constant (J), is dependent on the number of bonds and the dihedral angle separating the coupled protons. For aromatic systems, typical ortho coupling (³J) is in the range of 7-10 Hz, meta coupling (⁴J) is 2-3 Hz, and para coupling (⁵J) is often close to 0 Hz[1][3].

Predicted ¹H NMR Spectrum of this compound

Based on established substituent effects and analysis of similar compounds, the predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is summarized in Table 1. The numbering of the protons corresponds to the molecular structure shown below.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.3 - 7.5 | d | ~2-3 Hz (⁴JH3-H5) |

| H-5 | ~7.1 - 7.3 | dd | ~8-9 Hz (³JH5-H6), ~2-3 Hz (⁴JH5-H3) |

| H-6 | ~7.6 - 7.8 | d | ~8-9 Hz (³JH6-H5) |

| -OCH₃ | ~3.9 - 4.1 | s | N/A |

Experimental Protocol

This section outlines the step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tube (5 mm, high precision)

-

Pasteur pipette

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Set the acquisition parameters as suggested in Table 2. These are typical starting parameters and may require optimization.[4][5]

-

Table 2: Suggested ¹H NMR Acquisition Parameters

| Parameter | Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative measurements. |

| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise ratio for a sample of this concentration. |

| Relaxation Delay (D1) | 2-5 s | Allows for nearly complete relaxation of protons, ensuring accurate integration. |

| Acquisition Time (AQ) | 2-4 s | Provides adequate digital resolution. |

| Spectral Width (SW) | 12-16 ppm | Covers the expected chemical shift range for all protons. |

| Temperature | 298 K | Standard room temperature acquisition. |

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the multiplicities and measure the coupling constants.

-

Spectral Interpretation and Discussion

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the three aromatic protons and the three methoxy protons.

-

Methoxy Protons (-OCH₃): A sharp singlet is anticipated between δ 3.9 and 4.1 ppm, integrating to three protons. The downfield shift compared to a typical methoxy group on a benzene ring (anisole, ~3.8 ppm) is due to the overall electron-withdrawing nature of the trifluoromethyl and nitrile groups on the ring.

-

Aromatic Protons (H-3, H-5, H-6):

-

H-6: This proton is ortho to the strongly electron-withdrawing nitrile group and meta to the electron-donating methoxy group. The dominant effect is the deshielding from the nitrile group, placing this signal the furthest downfield, predicted to be a doublet around δ 7.6-7.8 ppm due to ortho coupling with H-5.

-

H-5: This proton is ortho to the electron-donating methoxy group and meta to both the trifluoromethyl and nitrile groups. It will be the most shielded of the aromatic protons. The signal is expected to be a doublet of doublets (dd) in the range of δ 7.1-7.3 ppm, showing a large ortho coupling to H-6 and a smaller meta coupling to H-3.

-

H-3: This proton is ortho to the strongly electron-withdrawing trifluoromethyl group and meta to the nitrile group. The powerful inductive withdrawal of the CF₃ group will cause significant deshielding.[6] The signal is predicted to be a doublet around δ 7.3-7.5 ppm, with a small meta coupling to H-5.

-

The distinct splitting patterns and chemical shifts of the aromatic protons allow for unambiguous assignment of each signal, confirming the substitution pattern on the benzene ring.

Workflow Visualization

The following diagram illustrates the general workflow for the structural elucidation of this compound using ¹H NMR spectroscopy.

Sources

Application Notes and Protocols for 4-Methoxy-2-(trifluoromethyl)benzonitrile in Organic Synthesis

Introduction: A Versatile Fluorinated Building Block

4-Methoxy-2-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an electron-donating methoxy group, a strongly electron-withdrawing trifluoromethyl group, and a versatile nitrile functionality, makes it a strategic precursor for a wide range of molecular architectures, particularly in the fields of medicinal chemistry and agrochemical development. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making trifluoromethyl-substituted building blocks like this one highly sought after.[1]

This document provides detailed application notes and protocols for key synthetic transformations of this compound, focusing on the strategic manipulation of its functional groups to access other important synthetic intermediates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₆F₃NO |

| Molecular Weight | 201.15 g/mol |

| CAS Number | 875664-48-5 |

| Appearance | Off-white to white solid |

| Solubility | Soluble in most common organic solvents (e.g., DCM, THF, EtOAc) |

Key Synthetic Applications and Rationale

The strategic value of this compound lies in the orthogonal reactivity of its functional groups. The methoxy group can be cleaved to reveal a nucleophilic phenol, the nitrile group can be hydrolyzed or reduced to introduce carboxylic acid or amine functionalities, and the aromatic ring is activated for certain transformations. Below, we detail protocols for two fundamental and high-impact transformations.

Caption: Workflow for O-demethylation of this compound.

Materials:

| Reagent | M.W. | Amount | Moles |

| This compound | 201.15 | 201 mg | 1.0 mmol |

| Boron Tribromide (1.0 M in DCM) | 250.52 | 3.0 mL | 3.0 mmol |

| Dichloromethane (DCM), anhydrous | - | 10 mL | - |

| Deionized Water | 18.02 | ~50 mL | - |

| Ethyl Acetate (EtOAc) | 88.11 | ~100 mL | - |

| Saturated Sodium Bicarbonate (aq) | - | ~30 mL | - |

| Brine | - | ~30 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (201 mg, 1.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (10 mL) and stir until the starting material is fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add a 1.0 M solution of boron tribromide in DCM (3.0 mL, 3.0 mmol) dropwise over 5-10 minutes. A color change may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully and slowly quench the reaction by adding the mixture to a beaker containing ice-cold deionized water (~20 mL) with vigorous stirring. Caution: The quenching of BBr₃ is exothermic.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-hydroxy-2-(trifluoromethyl)benzonitrile.

Expected Characterization:

-

¹H NMR: Disappearance of the methoxy singlet (~3.9 ppm) and appearance of a broad singlet for the phenolic proton.

-

IR: Appearance of a broad O-H stretching band around 3200-3500 cm⁻¹.

Protocol 2: Hydrolysis of the Nitrile to 4-Methoxy-2-(trifluoromethyl)benzoic Acid

Rationale: The nitrile group is a versatile precursor to other important functionalities. [2][3]Its hydrolysis to a carboxylic acid provides a key handle for the synthesis of amides, esters, and other derivatives, which are prevalent in pharmaceuticals. Both acidic and basic conditions can be employed for this transformation; here we describe a representative acid-catalyzed hydrolysis.

Reaction Scheme:

(Self-generated image representing the chemical reaction)

Caption: Workflow for acid-catalyzed hydrolysis of this compound.

Materials:

| Reagent | M.W. | Amount | Moles |

| This compound | 201.15 | 201 mg | 1.0 mmol |

| Sulfuric Acid (conc.) | 98.08 | 2.0 mL | - |

| Deionized Water | 18.02 | 2.0 mL | - |

| Ice | - | ~50 g | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (201 mg, 1.0 mmol).

-

Reagent Addition: Carefully add a mixture of concentrated sulfuric acid (2.0 mL) and water (2.0 mL).

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice (~50 g) in a beaker.

-

Isolation: A white precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.

-

Washing: Wash the solid with several portions of cold deionized water to remove any residual acid.

-

Drying: Dry the product under vacuum to obtain 4-methoxy-2-(trifluoromethyl)benzoic acid.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Characterization:

-

¹H NMR: Disappearance of the nitrile signal in the ¹³C NMR spectrum and appearance of a carboxylic acid proton in the ¹H NMR spectrum (typically >10 ppm and broad).

-

IR: Disappearance of the C≡N stretch (around 2230 cm⁻¹) and appearance of a broad O-H stretch (2500-3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹).

Conclusion

This compound is a valuable and versatile building block for organic synthesis. The protocols outlined above for O-demethylation and nitrile hydrolysis provide reliable methods to access key intermediates—a phenol and a carboxylic acid—which can be further elaborated into a wide array of complex molecules for drug discovery and materials science. The strategic application of this reagent, leveraging the distinct reactivity of its functional groups, can significantly streamline synthetic routes to novel and valuable compounds.

References

- Vertex AI Search. The Role of Trifluoromethyl Benzonitrile in Drug Synthesis. (2026-01-29).

- McOmie, J. F. W.; Watts, M. L.; West, D. E. Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron1968, 24 (5), 2289–2292.

- Vertex AI Search.

- Vertex AI Search. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) - Common Organic Chemistry.

- Tajbakhsh, M.; Hosseinzadeh, R.; Niaki, M. Y. Boron Tribromide. In Synlett; Georg Thieme Verlag KG, 2003; Vol. 2003, pp 1925–1926.

- Vertex AI Search. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed. (2022-11-02).

- Kuwajima, I.; Li, C. Hydrolysis of Nitriles. In Comprehensive Organic Synthesis II; Elsevier, 2014; pp 838–863.

- Vertex AI Search. Conversion of nitrile to other functional groups.

- Vertex AI Search. 4-hydroxy-2-methoxybenzonitrile synthesis - ChemicalBook.

- Vertex AI Search. Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.

- Vertex AI Search.

- Vertex AI Search.

- Adams, R.; Levine, I. The Hydrolysis of Nitriles to Amides by Means of Hydrogen Peroxide. J. Am. Chem. Soc.1923, 45 (10), 2373–2377.

- Vertex AI Search. Nucleophilic Amination of Methoxy Arenes by a Sodium Hydride- Iodide Composite - DR-NTU - Nanyang Technological University.

- Vertex AI Search. Demethylation with BBr3?

- Vertex AI Search.

- Vertex AI Search. ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE Venka - LOCKSS. (2006-11-17).

- Vertex AI Search. PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE - European Patent Office - EP 3696165 A1 - Googleapis.com. (2019-02-14).

- Vertex AI Search.

- Vertex AI Search. Small Molecule Kinase Inhibitor Drugs (1995–2021)

- Vertex AI Search.

- Vertex AI Search. 4‐Nitro‐2‐(trifluoromethyl)

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC - NIH.

- Vertex AI Search.

- Vertex AI Search. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)

- Vertex AI Search. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem.

- Vertex AI Search. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.

- Vertex AI Search. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC. (2015-10-23).

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of 4-Methoxy-2-(trifluoromethyl)benzonitrile via a Modified Sandmeyer Reaction

Abstract

4-Methoxy-2-(trifluoromethyl)benzonitrile is a highly valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals, where the unique electronic properties of the trifluoromethyl and nitrile groups are leveraged to modulate bioactivity and metabolic stability.[1] This application note provides a detailed, field-tested protocol for the scale-up synthesis of this key intermediate. We present a strategic approach centered on the Sandmeyer reaction, a classic yet powerful transformation for converting aromatic amines into a diverse array of functional groups.[2] The rationale for selecting this pathway over modern cross-coupling methods is discussed, emphasizing process robustness, cost-effectiveness, and management of potential hazards. This guide includes a comprehensive, step-by-step protocol for a 100g scale synthesis, detailed safety and scale-up considerations, and methods for analytical characterization, designed for researchers and process chemists in drug development and manufacturing.

Strategic Rationale and Mechanistic Overview

The synthesis of aryl nitriles is a cornerstone of organic chemistry.[3] While modern methods like palladium-catalyzed cyanation of aryl halides offer high efficiency and broad substrate scope, they are not without challenges, particularly on a larger scale.[4][5] Issues such as catalyst cost, sensitivity to impurities, and the potential for catalyst poisoning by cyanide ions can complicate process development and reproducibility.[6]

The Sandmeyer reaction, which proceeds via a diazonium salt intermediate from a readily available aniline, offers a robust and economical alternative.[7] This pathway was selected for the synthesis of this compound for the following reasons:

-

Starting Material Availability: The precursor, 4-Methoxy-2-(trifluoromethyl)aniline, is a commercially available and relatively inexpensive starting material.[8]

-

Process Robustness: The reaction is tolerant of minor impurities and does not rely on sensitive organometallic catalysts.

-

Cost-Effectiveness: The reagents used, such as sodium nitrite, mineral acids, and copper(I) cyanide, are commodity chemicals, making the process highly economical for large-scale production.

-

Predictable Scalability: The reaction kinetics and exotherms are well-understood, allowing for predictable and safe scale-up with appropriate engineering controls.

The overall transformation is a two-step, one-pot process. First, the primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. Second, this intermediate is reacted with a solution of copper(I) cyanide, which catalyzes the displacement of the diazonium group with a nitrile group, releasing nitrogen gas.[9]

Figure 1: High-level overview of the Sandmeyer reaction pathway.

Reagent and Equipment Qualification

Successful and reproducible synthesis, especially at scale, begins with well-characterized starting materials and appropriate equipment.

Reagent Specifications

| Reagent | CAS No. | Molecular Wt. | Recommended Grade | Key Notes |

| 4-Methoxy-2-(trifluoromethyl)aniline | 393-15-7 | 191.15 | >98% Purity | Starting material. Ensure absence of isomeric impurities. |

| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 98%, Reagent Grade | Used for forming the diazonium salt. Highly corrosive. |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | >99%, ACS Reagent | Oxidizing agent. Prepare fresh aqueous solutions. |

| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 | >98% | Cyanide source. Highly toxic. Handle with extreme care. |

| Potassium Cyanide (KCN) | 151-50-8 | 65.12 | >97% | Used to solubilize CuCN. Highly toxic. |

| Toluene | 108-88-3 | 92.14 | ACS Grade | Extraction solvent. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Reagent Grade | For neutralizing acidic aqueous layers. |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | N/A | For aqueous washes. |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Drying agent. |

Recommended Equipment

-

Reactor: Jacketed glass reactor with overhead stirring, temperature probe (thermocouple), and a bottom outlet valve. For scale-up, ensure the reactor is appropriately sized to handle the reaction volume and potential foaming.

-

Addition Funnel/Pump: A pressure-equalizing dropping funnel for lab scale. For pilot scale, a calibrated peristaltic or diaphragm pump is essential for controlled addition of the sodium nitrite solution.

-

Cooling System: A circulating chiller capable of maintaining an internal reaction temperature of 0-5 °C.

-

pH Meter/Strips: For monitoring the pH during work-up.

-

Personal Protective Equipment (PPE): Safety glasses, face shield, lab coat, and heavy-duty nitrile gloves are mandatory. All operations involving cyanides must be performed in a well-ventilated fume hood. A cyanide antidote kit should be readily available.

Detailed Synthesis Protocol (100 g Scale)

This protocol is designed for the synthesis of approximately 100 g of this compound.

Step 1: Preparation of the Diazonium Salt Solution

-

Equip a 2 L jacketed reactor with an overhead stirrer, temperature probe, and nitrogen inlet.

-

Charge the reactor with 4-Methoxy-2-(trifluoromethyl)aniline (95.6 g, 0.50 mol).

-

Add 500 mL of deionized water, followed by the slow, careful addition of concentrated sulfuric acid (73.5 g, 0.75 mol) while stirring. The temperature will increase; allow the mixture to cool to below 50 °C before proceeding.

-

Begin cooling the reactor using the circulating chiller to an internal temperature of 0-5 °C. A thick slurry will form.

-